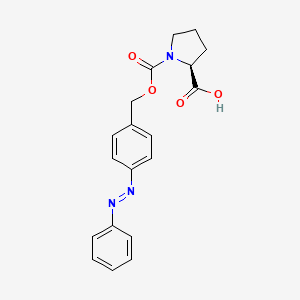
PZ-Pro-OH
Descripción general
Descripción
PZ-Pro-OH, also known as Pz-Pro-Leu-OH, is a chromogenic substrate used in various biochemical assays. It is particularly significant in the study of collagenase and thimet oligopeptidase activities. The compound is a derivative of piperazine, a nitrogen-containing heterocycle with a six-member ring and two secondary amino groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PZ-Pro-OH involves the reaction of piperazine with proline and leucine derivatives under controlled conditions. The reaction typically occurs in an aqueous medium at a pH of 7.5 and a temperature of 37°C. The process involves the enzymatic cleavage of Pz-Pro-Leu-Gly-Pro-D-Arg-OH, yielding Pz-Pro-Leu-OH and other by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
PZ-Pro-OH undergoes various chemical reactions, including:
Oxidation: Reaction with hydroxyl radicals (•OH) leading to the formation of cyclic imine products.
Reduction: Less common but can occur under specific conditions.
Substitution: Reaction with other amino acids or peptides to form new derivatives.
Common Reagents and Conditions
Oxidation: Typically involves hydroxyl radicals (•OH) under atmospheric conditions.
Substitution: Involves amino acids or peptides in aqueous medium at neutral pH.
Major Products
Aplicaciones Científicas De Investigación
PZ-Pro-OH is widely used in scientific research, particularly in:
Chemistry: As a substrate in enzymatic assays to study the activity of collagenase and thimet oligopeptidase.
Biology: In the study of protein-protein interactions and enzyme kinetics.
Industry: Used in the production of biochemical reagents and diagnostic kits.
Mecanismo De Acción
The mechanism of action of PZ-Pro-OH involves its enzymatic cleavage by collagenase and thimet oligopeptidase. The cleavage results in the formation of Pz-Pro-Leu-OH, which can be monitored using analytical techniques such as HPLC. The molecular targets include the active sites of the enzymes, where the substrate binds and undergoes hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine (Pz): A nitrogen-containing heterocycle used in various chemical reactions.
Pz-Pro-Leu-Gly-Pro-D-Arg-OH: A precursor to PZ-Pro-OH used in enzymatic assays.
Uniqueness
This compound is unique due to its specific application as a chromogenic substrate in enzymatic assays. Its ability to yield measurable products upon enzymatic cleavage makes it a valuable tool in biochemical research .
Propiedades
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
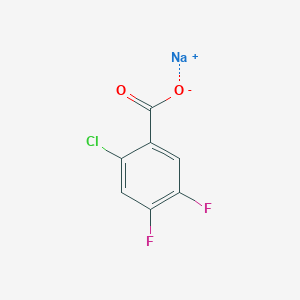

![2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3102667.png)
![9,9'-Spirobi[fluoren]-3-ylboronic acid](/img/structure/B3102673.png)
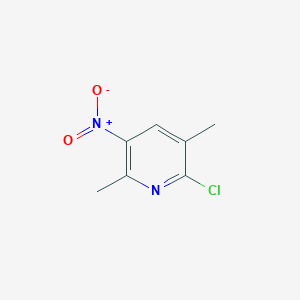
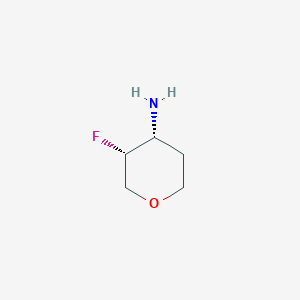
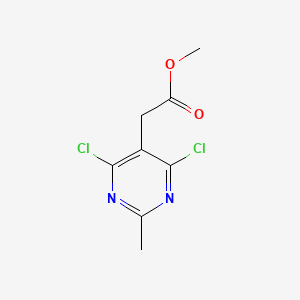
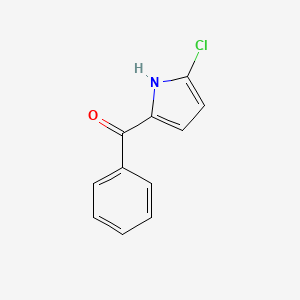

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
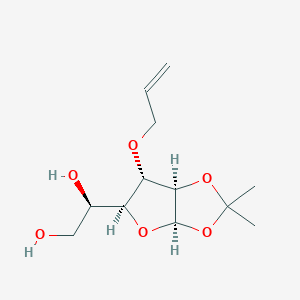

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
